molecular formula C27H29N3O5 B12142887 4'-hydroxy-1-methyl-3'-[(4-methylphenyl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-1-methyl-3'-[(4-methylphenyl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12142887
M. Wt: 475.5 g/mol
InChI Key: PAGOLEKMDOYISF-FCQUAONHSA-N
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Description

4’-hydroxy-1-methyl-3’-(4-methylbenzoyl)-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-hydroxy-1-methyl-3’-(4-methylbenzoyl)-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable diketone or diester.

    Functionalization: Introduction of the hydroxy, methyl, and benzoyl groups through selective reactions such as Friedel-Crafts acylation and hydroxylation.

    Morpholine attachment: The morpholine moiety is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, Jones reagent.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-hydroxy-1-methyl-3’-(4-methylbenzoyl)-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study protein-ligand interactions and cellular processes.

    Industrial Applications: Potential use in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of 4’-hydroxy-1-methyl-3’-(4-methylbenzoyl)-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Spiroindolines: Compounds with similar spiro structures but different functional groups.

    Morpholine Derivatives: Compounds containing the morpholine moiety but lacking the spiroindoline core.

    Benzoyl Indoles: Compounds with the benzoyl group attached to an indole core but without the spiro structure.

Uniqueness

4’-hydroxy-1-methyl-3’-(4-methylbenzoyl)-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its combination of a spiroindoline core, a morpholine moiety, and a benzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

IUPAC Name

(4'E)-4'-[hydroxy-(4-methylphenyl)methylidene]-1-methyl-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C27H29N3O5/c1-18-8-10-19(11-9-18)23(31)22-24(32)25(33)30(13-5-12-29-14-16-35-17-15-29)27(22)20-6-3-4-7-21(20)28(2)26(27)34/h3-4,6-11,31H,5,12-17H2,1-2H3/b23-22-

InChI Key

PAGOLEKMDOYISF-FCQUAONHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN5CCOCC5)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN5CCOCC5)O

Origin of Product

United States

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